molecular formula C23H36N2O2 B3865425 N'-[2-(allyloxy)benzylidene]tridecanohydrazide

N'-[2-(allyloxy)benzylidene]tridecanohydrazide

Cat. No. B3865425
M. Wt: 372.5 g/mol
InChI Key: VHXDUGKHFFFITC-HIXSDJFHSA-N
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Description

“N’-[2-(allyloxy)benzylidene]tridecanohydrazide” is a hydrazide compound. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an acyl group . They are often used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of “N’-[2-(allyloxy)benzylidene]tridecanohydrazide” would likely consist of a long carbon chain (from the “tridecano” part of the name), a benzene ring (from the “benzylidene” part), and an allyloxy group attached to the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N’-[2-(allyloxy)benzylidene]tridecanohydrazide” are not available, hydrazides are known to undergo a variety of reactions. They can react with carbonyl compounds to form hydrazones, and they can also undergo oxidation to form azo compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[2-(allyloxy)benzylidene]tridecanohydrazide” would depend on its specific structure. For example, the presence of the long carbon chain would likely make it hydrophobic .

Mechanism of Action

The mechanism of action would depend on the specific application of “N’-[2-(allyloxy)benzylidene]tridecanohydrazide”. If it’s being used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity as a hydrazide .

Safety and Hazards

As with any chemical compound, handling “N’-[2-(allyloxy)benzylidene]tridecanohydrazide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on “N’-[2-(allyloxy)benzylidene]tridecanohydrazide” would likely depend on its potential applications. For example, if it shows promise as a reagent in organic synthesis, future research might focus on developing new reactions involving this compound .

properties

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-18-23(26)25-24-20-21-16-14-15-17-22(21)27-19-4-2/h4,14-17,20H,2-3,5-13,18-19H2,1H3,(H,25,26)/b24-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDUGKHFFFITC-HIXSDJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(allyloxy)benzylidene]tridecanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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